molecular formula C6H9N3 B023340 2-Amino-4,6-dimethylpyrimidine CAS No. 767-15-7

2-Amino-4,6-dimethylpyrimidine

Cat. No.: B023340
CAS No.: 767-15-7
M. Wt: 123.16 g/mol
InChI Key: IDQNBVFPZMCDDN-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyrimidine is an aminopyrimidine.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of 2-Amino-4,6-dimethylpyrimidine research could be in the field of nonlinear optics. The synthesis of novel organic compounds with high NLO coefficients has fascinated innumerable researchers .

Properties

IUPAC Name

4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNBVFPZMCDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052510
Record name 2-Amino-4,6-dimethylpyrimidine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-15-7
Record name 2-Amino-4,6-dimethylpyrimidine
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Record name 2-Amino-4,6-dimethylpyrimidine
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Record name 2-AMINO-4,6-DIMETHYLPYRIMIDINE
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Record name 2-Pyrimidinamine, 4,6-dimethyl-
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Record name 2-Amino-4,6-dimethylpyrimidine
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Record name 4,6-dimethylpyrimidin-2-ylamine
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Record name 2-AMINO-4,6-DIMETHYLPYRIMIDINE
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Synthesis routes and methods

Procedure details

To a stirred solution containing 4.00 g (37.0 mmol) of guanidine sulfate and 8.40 g (79.3 mmol) of sodium carbonate in 25 mL of water were added 6.00 mL (58.1 mmol) of 2,4-pentanedione. The reaction mixture was stirred at 100° C. overnight. The reaction mixture was poured into 150 mL of water and then extracted with two 150-mL portions of dichloromethane. The combined organic phase was washed with 150 mL of brine, dried (MgSO4) and then concentrated under diminished pressure to afford the expected product as a colorless solid: yield 4.31 g (95%); mp 152-153° C.; silica gel TLC Rf 0.50 (9:1 dichloromethane-methanol); 1H NMR (CDCl3) δ 2.24 (s, 6H), 5.39 (br s, 2H) and 6.33 (s, 1H); 13C NMR (CDCl3) δ 23.7, 23.7, 110.5, 162.9, 162.9 and 167.7; mass spectrum (APCI), m/z 124.0869 (M+H)1 (C6H10N3 requires 124.0875).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2-amino-4,6-dimethylpyrimidine is C6H9N3. Its molecular weight is 123.16 g/mol. [, , , , , , ]

A: Spectroscopic studies using techniques like FTIR, UV-Vis, and NMR have been instrumental in characterizing this compound. [, , , , , , , , ]

  • FTIR: Characteristic stretching vibration bands for N-H and C=N groups are observed, confirming the presence of the amino group and pyrimidine ring. Shifts in these bands in co-crystals indicate hydrogen bonding interactions. [, , , , ]
  • UV-Vis: Studies have shown absorption peaks in the UV region, which are attributed to π-π* transitions within the pyrimidine ring. [, , , ]
  • NMR: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, aiding in structural elucidation. [, , , ]

A: The stability of this compound is influenced by factors like temperature, pH, and presence of other chemical species. [, , , , ]

  • Thermal Analysis (TGA/DSC): These techniques reveal the thermal stability of this compound and its complexes, including melting point, decomposition temperatures, and any phase transitions that occur upon heating. [, , , , , ]
  • Chemical Degradation: Studies have shown that this compound can undergo degradation in the presence of certain chemicals or under specific conditions. For instance, it can be hydrolyzed in acidic or basic media. [, , ]

A: this compound frequently forms co-crystals with carboxylic acids via hydrogen bonding interactions. These interactions typically involve the amino group of the pyrimidine ring and the carboxyl group of the acid, forming characteristic ring motifs like R22(8). [, , , , , , , , ]

A: this compound acts as a ligand in coordination complexes with various metal ions, including silver(I), copper(II), and rare earth metals. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, forming diverse structures ranging from discrete complexes to polymeric networks. [, , , , , , , , ]

A: this compound can be used as a co-former in co-crystallization techniques to purify structurally similar compounds. By selectively forming a co-crystal with the target compound, the impurities can be separated out, leading to an increase in the purity of the desired product. []

A: Computational methods like Density Functional Theory (DFT) have been used to study various aspects of this compound, including: [, , , ]

  • Tautomerism: DFT calculations help determine the relative stability of different tautomers of this compound and its derivatives, offering insights into their potential biological roles. []
  • Hydrogen Bonding: Computational studies help understand the nature and strength of hydrogen bonding interactions in co-crystals of this compound with various co-formers. [, , ]
  • Molecular Properties: DFT calculations can predict various molecular properties such as dipole moment, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data. [, , ]

A: this compound is a known degradation product of certain sulfonylurea herbicides, such as sulfometuron-methyl. Studies have investigated its degradation pathways in soil, including chemical hydrolysis and microbial degradation. [, ] Understanding the environmental fate of this compound is crucial for assessing the environmental impact of these herbicides. [, , ]

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